![molecular formula C20H22N2O3S B2524426 N-[4-(2-oxopyrrolidin-1-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 942012-58-0](/img/structure/B2524426.png)
N-[4-(2-oxopyrrolidin-1-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound N-[4-(2-oxopyrrolidin-1-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a sulfonamide derivative that is likely to possess biological activity due to the presence of the sulfonamide group, which is a common feature in many therapeutic agents. Although the specific compound is not directly mentioned in the provided papers, similar sulfonamide derivatives have been synthesized and studied for their potential as inhibitors of human carbonic anhydrase isozymes, which are enzymes involved in various physiological processes including respiration and the regulation of pH in tissues .
Synthesis Analysis
The synthesis of sulfonamide derivatives typically involves the reaction of a suitable sulfonyl chloride with an amine. In the case of the related compound 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide (4MNBS), the synthesis was carried out by reacting 4-methyl benzene sulfonyl chloride with 1-naphthyl amine . This method could potentially be adapted for the synthesis of N-[4-(2-oxopyrrolidin-1-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide by using the appropriate sulfonyl chloride and amine components.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives can be elucidated using various spectroscopic techniques. For instance, the 4MNBS compound was characterized by FTIR, (1)H NMR, (13)C NMR, and single crystal X-ray diffraction (XRD). Additionally, computational methods such as Density Functional Theory (DFT) can be employed to predict the molecular geometry and vibrational frequencies, which can then be compared with experimental data to confirm the structure .
Chemical Reactions Analysis
Sulfonamide derivatives can participate in various chemical reactions due to their functional groups. The reactivity of the sulfonamide group can be influenced by the other substituents present on the molecule. While the specific reactions of N-[4-(2-oxopyrrolidin-1-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide are not detailed in the provided papers, it can be inferred that the compound may undergo reactions typical of sulfonamides, such as hydrolysis or condensation with aldehydes or ketones.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives can be characterized through experimental and computational studies. The 4MNBS compound's stability was analyzed using natural bond orbital (NBO) analysis, which provides insight into hyperconjugative interactions and charge delocalization. Atomic charges, frontier molecular orbitals, and molecular electrostatic potential were also computed using DFT/B3LYP with a 6-31G(d,p) basis set. These analyses contribute to understanding the electronic properties and reactivity of the molecule . Similar studies could be conducted on N-[4-(2-oxopyrrolidin-1-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide to determine its properties.
Wissenschaftliche Forschungsanwendungen
Sulfonamide Inhibitors: Therapeutic Applications
Sulfonamide compounds are a significant class of synthetic bacteriostatic antibiotics utilized for the therapy of bacterial infections caused by various microorganisms. Beyond their antibacterial properties, sulfonamides have expanded their utility to include a range of therapeutic applications. Specifically, sulfonamides have been investigated for their roles in treating diseases such as cancer, Alzheimer's disease, glaucoma, inflammation, and even dandruff. Their antiviral capabilities, particularly as HIV protease inhibitors (e.g., amprenavir), underscore their importance in addressing global health challenges. The development of sulfonamide derivatives has led to innovative treatments across a spectrum of conditions, highlighting their versatility and ongoing potential in drug development (Gulcin & Taslimi, 2018).
Sulfonamide-Based Drug Development
The chemical structure of sulfonamides allows for significant versatility in drug development, enabling the synthesis of a wide range of derivatives. This adaptability has resulted in the discovery of drugs with potent anticancer, antimicrobial, and anti-inflammatory activities. Recent advances in sulfonamide research have focused on optimizing these compounds for increased efficacy and reduced toxicity, with notable applications in developing antimicrobial and anticancer agents. This research emphasizes the critical role of sulfonamides in medicinal chemistry and their potential to contribute to new therapeutic solutions (Carta, Scozzafava, & Supuran, 2012).
Environmental Impact and Remediation Strategies
In addition to their medicinal applications, sulfonamides have been the focus of environmental studies, particularly regarding their persistence and impact on microbial communities. Research into the environmental behavior of sulfonamides, including their degradation and the development of resistance genes in microbial populations, provides crucial insights into managing their ecological footprint. Such studies are vital for informing sustainable practices in pharmaceutical disposal and environmental remediation efforts, ensuring that the benefits of sulfonamides in healthcare do not come at the expense of environmental health (Baran, Adamek, Ziemiańska, & Sobczak, 2011).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[4-(2-oxopyrrolidin-1-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S/c23-20-6-3-13-22(20)18-10-8-17(9-11-18)21-26(24,25)19-12-7-15-4-1-2-5-16(15)14-19/h7-12,14,21H,1-6,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSCQQCKETKEMSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NC3=CC=C(C=C3)N4CCCC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(2-oxopyrrolidin-1-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Methyl-2-[(1-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2524344.png)
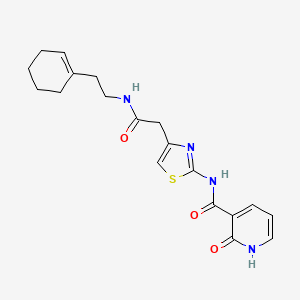
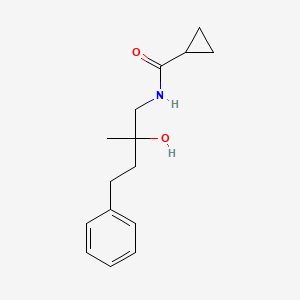
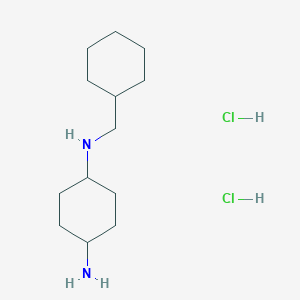
![Methyl 3-[[2-[methyl(prop-2-enoyl)amino]acetyl]amino]-4-propan-2-ylbenzoate](/img/structure/B2524352.png)
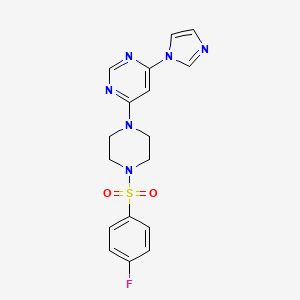
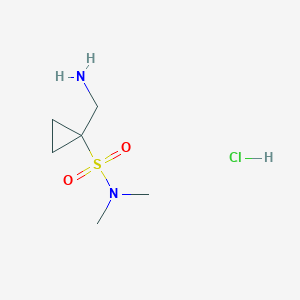
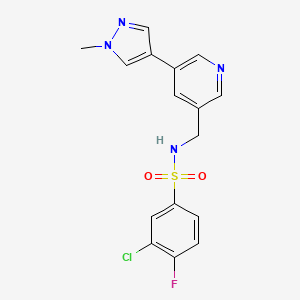
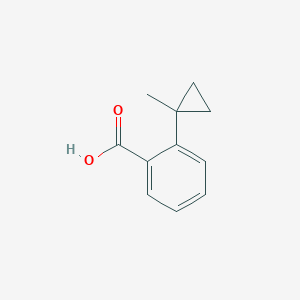
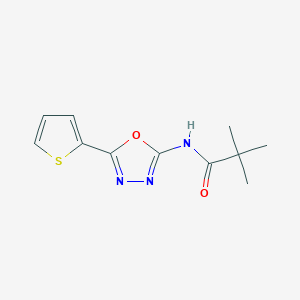
![(1S,2R,6S,7R)-2-Methyl-4-azatricyclo[5.2.1.02,6]dec-8-ene](/img/structure/B2524358.png)
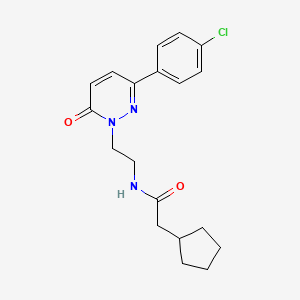
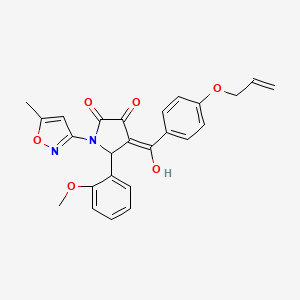
![1-(4-Chlorophenyl)-3-[(dimethylamino)methylene]-2-pyrrolidinone](/img/structure/B2524366.png)